molecular formula C16H19NO3 B2846160 4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide CAS No. 1795442-74-8

4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide

Cat. No.: B2846160
CAS No.: 1795442-74-8
M. Wt: 273.332
InChI Key: MDXLXAKYBXHLRV-UHFFFAOYSA-N
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Description

4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with an ethyl group at the 4-position and a 2-(furan-2-yl)-2-methoxyethyl substituent on the nitrogen atom

Scientific Research Applications

4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules with industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylbenzoic acid, furan-2-carbaldehyde, and 2-methoxyethylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting furan-2-carbaldehyde with 2-methoxyethylamine under mild conditions to form 2-(furan-2-yl)-2-methoxyethylamine.

    Amide Bond Formation: The intermediate is then reacted with 4-ethylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The ethyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-(2-(furan-2-yl)ethyl)benzamide
  • 4-ethyl-N-(2-(thiophen-2-yl)-2-methoxyethyl)benzamide
  • 4-ethyl-N-(2-(pyridin-2-yl)-2-methoxyethyl)benzamide

Uniqueness

4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-12-6-8-13(9-7-12)16(18)17-11-15(19-2)14-5-4-10-20-14/h4-10,15H,3,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXLXAKYBXHLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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